molecular formula C9H7NO2 B178182 Indole-5-carboxylic acid CAS No. 142396-03-0

Indole-5-carboxylic acid

Cat. No. B178182
M. Wt: 161.16 g/mol
InChI Key: IENZCGNHSIMFJE-UHFFFAOYSA-N
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Description

Indole-5-carboxylic acid is an indole derivative . It plays a role as a plant metabolite . It is used to study the intermolecular excited state proton transfer in indole-2-carboxylic acid and indole-5-carboxylic acid in various solvents in acidic, basic, and neutral media by steady state and time resolved fluorescence spectroscopy .


Synthesis Analysis

The synthesis of indole derivatives has been a focus of many researchers due to their significant role in natural products and drugs . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gives the corresponding tricyclic indole .


Molecular Structure Analysis

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Chemical Reactions Analysis

The electrochemical oxidation and polymerisation of indole-5-carboxylic acid have been studied in acetonitrile . On electropolymerization, it affords electroactive polymer film of poly (indole-5-carboxylic-acid) . Different concentrations of indole-5-carboxylic acid in sulfuric acid solution have been investigated for the preventive action against mild steel corrosion .


Physical And Chemical Properties Analysis

Indole-5-carboxylic acid has a melting point of 209.0 to 214.0 °C . It is soluble in ethanol, dimethyl sulfoxide, and methanol . Its molecular formula is C9H7NO2 and molecular weight is 161.16 .

Scientific Research Applications

Electrochemical Charge Storage Materials

Indole-5-carboxylic acid derivatives have been found to have significant applications in the field of electrochemical charge storage. For example, poly(indole-5-carboxylic acid) (5-PICA) demonstrated superior performance as a charge storage material compared to its counterparts, showing high specific capacitance, good cycling stability, and slow self-discharge behavior. These characteristics make it a promising material for supercapacitor applications (Wang et al., 2019).

Corrosion Inhibition

Indole-5-carboxylic acid has been studied for its potential as a corrosion inhibitor. It was observed to inhibit mild steel corrosion in sulfuric acid solutions. The presence of indole-5-carboxylic acid shifted the corrosion potentials towards more noble values, indicating its efficacy as a mixed-type inhibitor. It also influenced the anodic and cathodic processes, which could make it valuable for industrial applications where corrosion resistance is crucial (Quartarone, Bonaldo & Tortato, 2006).

Synthesis of Biochemically Relevant Molecules

Indole-5-carboxylic acid derivatives are instrumental in synthesizing biochemically significant molecules. For instance, aminoethyl-substituted indole-3-acetic acids have been used in designing novel research tools, such as immobilized forms of indole-3-acetic acid and its conjugates with biochemical tags or biocompatible molecular probes (Ilić et al., 2005).

Organic Synthesis

In organic chemistry, indole-N-carboxylic acids and derived indole-N-carboxamides have been used extensively. They are particularly important in multicomponent reactions and C-H functionalization of indoles. This showcases the synthetic potential and significance of indole-5-carboxylic acid derivatives in crafting a wide array of organic compounds (Zeng, Lin & Cui, 2020).

Electronic Device Fabrication

Indole-5-carboxylic acid has been used in the development of electronic devices. Polymers derived from indole-5-carboxylic acid have been employed in constructing Schottky diodes, which are fundamental components in electronic and optoelectronic devices. The ability to influence the electronic properties of these materials makes indole-5-carboxylic acid derivatives valuable for advancements in electronics (Abthagir & Saraswathi, 2004).

Medicinal Chemistry

Indole-5-carboxylic acid derivatives have shown promise in medicinal chemistry. They have been used in synthesizing compounds with significant biological activities, such as antioxidant, antibacterial, and antifungal properties. This demonstrates the potential of indole-5-carboxylic acid in contributing to the development of new therapeutic agents (Naik, Sharath & Kumar, 2012); (Raju et al., 2015), (Raju et al., 2015).

Safety And Hazards

Indole-5-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

Indole-5-carboxylic acid shows good therapeutic prospects. It maintains intestinal homeostasis and impacts liver metabolism and the immune response . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENZCGNHSIMFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91201-83-1
Record name Poly(indole-5-carboxylic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91201-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80168218
Record name Indole-5-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80168218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indole-5-carboxylic acid

CAS RN

1670-81-1
Record name 1H-Indole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1670-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-5-carboxylic acid
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Record name Indole-5-carboxylic acid
Source EPA DSSTox
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Record name Indole-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,320
Citations
G Quartarone, L Bonaldo, C Tortato - Applied surface science, 2006 - Elsevier
… In the present study, the inhibition of mild steel corrosion by indole-5-carboxylic acid in deaerated 0.5 M sulfuric acid in the temperature range of 25–55 C was investigated using …
Number of citations: 108 www.sciencedirect.com
J GordonáMackintosh, R Andrew - Journal of the Chemical Society …, 1994 - pubs.rsc.org
The electrochemical oxidation and polymerisation of indole-5-carboxylic acid have been studied in acetonitrile in the concentration range 10–100 mmol dm–3. The initial product of this …
Number of citations: 44 pubs.rsc.org
J Maciejewska, K Pisarek, I Bartosiewicz, P Krysiński… - Electrochimica …, 2011 - Elsevier
… Electropolymerization of indole-5-carboxylic acid and properties of polymer films were … For purpose of this work, the electropolymerization of indole-5-carboxylic acid (In5COOH) was …
Number of citations: 53 www.sciencedirect.com
N Chauhan, J Narang, CS Pundir - Biosensors and Bioelectronics, 2011 - Elsevier
… ) compounds has been constructed, based on rat brain acetylcholinesterase (AChE) immobilized onto nanocomposite of ZnS-nanoparticles (ZnSNPs) and poly(indole-5-carboxylic acid) …
Number of citations: 114 www.sciencedirect.com
Q Li, B Wang, H Zou, Q Guo, G Nie - Journal of Alloys and Compounds, 2022 - Elsevier
… The electrolyte solution of the polymerization process was 0.05 M indole-5-carboxylic acid (5ICA) in acetonitrile (ACN) solution and 0.1 M TBATFB was added as a support electrolyte. …
Number of citations: 14 www.sciencedirect.com
T Heinrich, H Böttcher - Bioorganic & medicinal chemistry letters, 2004 - Elsevier
… 2f The indole-5-carboxylic acid derivatives could be prepared as indicated in Scheme 1. At first commercially available 4-amino benzoic acid 4 without further protection of the carboxylic …
Number of citations: 42 www.sciencedirect.com
PR Bangal, S Chakravorti - The Journal of Physical Chemistry A, 1999 - ACS Publications
… Intramolecular excited state proton transfer in indole-2-carboxylic acid (I2C) and indole-5-carboxylic acid (I5C) was investigated in various solvents in acidic, basic, and neutral media by …
Number of citations: 32 pubs.acs.org
N Chauhan, J Narang, U Jain - Journal of Experimental …, 2016 - Taylor & Francis
A new electrochemical sensing device was constructed for determination of pesticides. In this report, acetylcholinesterase was bioconjugated onto hybrid nanocomposite, ie iron oxide …
Number of citations: 71 www.tandfonline.com
X Li, J Xia, S Zhang - Analytica chimica acta, 2008 - Elsevier
… an alternative conjugated polymers, poly(indole-5-carboxylic acid) (PICA), which showed … PICA film prepared by anodic oxidation of indole-5-carboxylic acid (ICA) monomer directly in …
Number of citations: 54 www.sciencedirect.com
JG Mackintosh, CR Redpath, AC Jones… - Journal of …, 1994 - Elsevier
… The electropolymerization of indole-5-carboxylic acid leads to the deposition of a film on the electrode surface. Two different chemical species are deposited, and these can be …
Number of citations: 31 www.sciencedirect.com

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